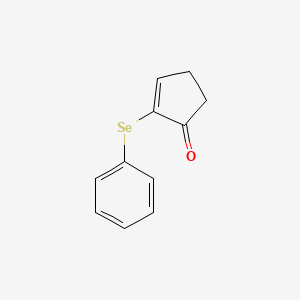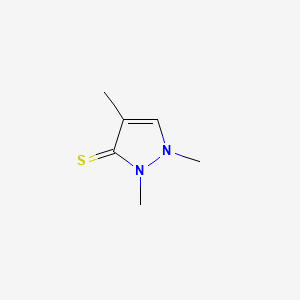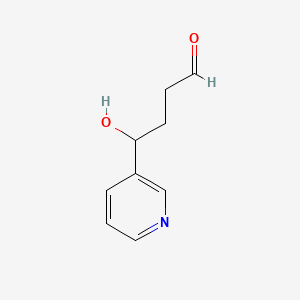
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl group, and an oxazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor that contains the phenyl and oxazinone moieties. One common method involves the cyclization of a precursor compound under acidic or basic conditions to form the oxazinone ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, potentially modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The oxazinone ring structure is crucial for the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethanol: This compound shares the diethylamino group but lacks the oxazinone ring.
2-(Diethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
2-(Diethylamino)benzaldehyde: Contains the diethylamino group and a benzaldehyde moiety.
Uniqueness
2-(Diethylamino)-6-phenyl-4H-1,3-oxazin-4-one is unique due to its combination of the diethylamino group, phenyl group, and oxazinone ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
71645-35-7 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
2-(diethylamino)-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14-15-13(17)10-12(18-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI 键 |
UQUJHWSRABGVGY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=O)C=C(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
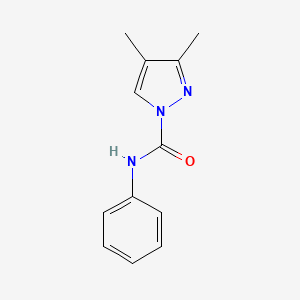
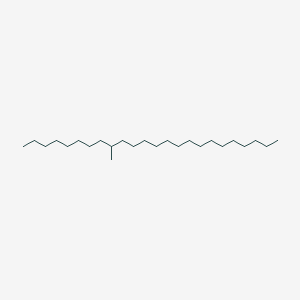
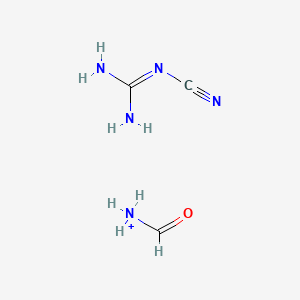
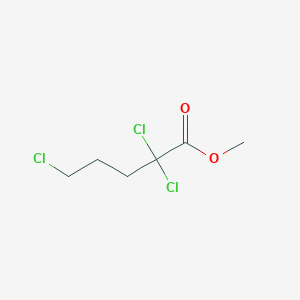
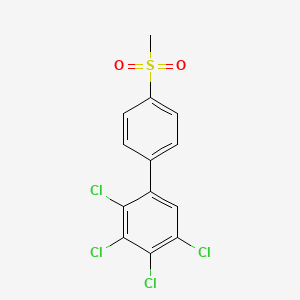
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
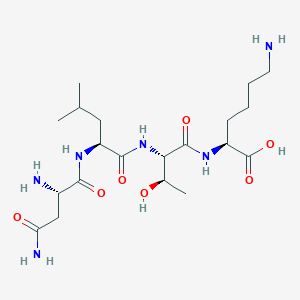
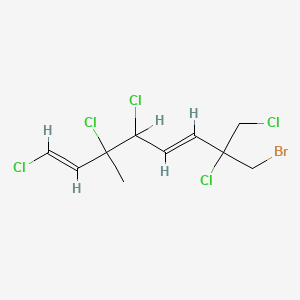
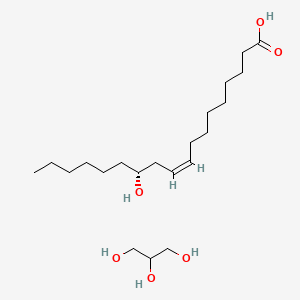
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
